3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid
Description
3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by a phenyl group at the 1-position and two methyl groups at the 3-position of the cyclobutane ring, with a carboxylic acid substituent at the 1-position. This structure imparts unique steric and electronic properties, making it a compound of interest in pharmaceutical and materials science research.
Properties
IUPAC Name |
3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-12(2)8-13(9-12,11(14)15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSRUFAQOVMBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243359 | |
| Record name | 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-51-6 | |
| Record name | 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 3,3-dimethyl-1-phenylcyclobutanone with a carboxylating agent. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-1-phenylcyclobutanone.
Reduction: Formation of 3,3-dimethyl-1-phenylcyclobutanol.
Substitution: Formation of nitro or bromo derivatives of the phenyl group.
Scientific Research Applications
3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane-Carboxylic Acid Derivatives
The following table summarizes key structural and functional differences between 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid and related compounds:
Structural and Functional Analysis
In contrast, the 3-amino derivative (C₁₁H₁₃NO₂) leverages hydrogen bonding for enhanced binding affinity in receptor-targeted applications .
Electronic Effects :
- Electron-withdrawing groups (e.g., Cl in 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) increase acidity of the carboxylic acid (pKa ~2-3) compared to electron-donating methyl or phenyl groups (pKa ~4-5) .
- Fluorinated derivatives (e.g., trifluoropropyl) exhibit heightened lipophilicity (logP ~1.5–2.0) and resistance to oxidative degradation .
Thermodynamic Stability :
- Cyclobutane rings with bulky substituents (e.g., dimethyl or trifluoropropyl) demonstrate increased ring strain, affecting melting points and solubility. For example, 1-benzylcyclobutane-1-carboxylic acid has a melting point of ~120–125°C , while fluorinated analogs may remain liquid at room temperature due to lower crystallinity .
Notes
- Synthetic Routes: Many cyclobutane-carboxylic acids are synthesized via [2+2] cycloadditions or ring-closing metathesis, as seen in the preparation of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid derivatives .
- Analytical Data : NMR and HRMS are critical for confirming substituent positions and purity, as demonstrated for intermediates like 3-phenylmethoxycyclobutane-1,1-dicarboxylic acid .
Biological Activity
3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS No. 151157-51-6) is a cyclobutane derivative with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a phenyl group and a carboxylic acid functional group. Its unique structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, while the cyclobutane framework may influence the compound's spatial orientation and binding affinity to target proteins.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclobutane structure can enhance or diminish biological activity. For instance, alterations in the phenyl substituent or the introduction of additional functional groups can significantly impact the compound's efficacy against bacterial strains .
Case Studies
Case Study 1: Antitubercular Screening
In a study focused on identifying new chemotypes for tuberculosis treatment, researchers screened various compounds, including those related to phenylcyclobutane structures. The results indicated that compounds with similar core structures showed promising anti-tubercular properties, suggesting that further exploration of derivatives like this compound could yield effective treatments .
Case Study 2: Mechanisms of Resistance
Research into resistance mechanisms revealed that mutations in specific bacterial targets (e.g., MmpL3) affected susceptibility to compounds within the phenylcyclobutane class. Understanding these mechanisms is crucial for developing effective therapeutic strategies and optimizing existing compounds .
Comparative Analysis
| Compound Type | MIC (µM) | Target Mechanism |
|---|---|---|
| Phenylcyclobutane Carboxamide | 6.9 | MmpL3 (tuberculosis target) |
| 4-Phenyl Piperidines | 6.3 - 23 | Disruption of electron transport |
This table summarizes the comparative effectiveness of related compounds, emphasizing the significance of structural features in determining biological activity.
Q & A
Q. What in silico tools predict the metabolic pathways of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
